3-Methyl-2-nitrophenylacetic acid
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Overview
Description
3-Methyl-2-nitrophenylacetic acid is an organic compound with the molecular formula C9H9NO4 It is a derivative of phenylacetic acid, characterized by the presence of a methyl group at the third position and a nitro group at the second position on the benzene ring
Mechanism of Action
Target of Action
The primary target of 2-(3-Methyl-2-nitrophenyl)acetic acid is Penicillin G acylase . This enzyme, found in Escherichia coli, plays a crucial role in the hydrolysis of penicillin G, a widely used antibiotic .
Biochemical Pathways
The specific biochemical pathways affected by 2-(3-Methyl-2-nitrophenyl)acetic acid are currently unknown. Given its interaction with penicillin g acylase, it may influence the metabolism of penicillin g and other similar antibiotics .
Result of Action
Given its interaction with Penicillin G acylase, it may potentially influence the efficacy of penicillin G and other similar antibiotics .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-nitrophenylacetic acid typically involves the nitration of 3-methylphenylacetic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-nitrophenylacetic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as halogens, under acidic or basic conditions.
Major Products Formed:
Reduction: 3-Methyl-2-aminophenylacetic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Methyl-2-nitrophenylacetic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Methyl-3-nitrophenylacetic acid: Similar structure but with different positional isomerism.
3-Nitrophenylacetic acid: Lacks the methyl group, affecting its reactivity and applications.
Uniqueness: 3-Methyl-2-nitrophenylacetic acid is unique due to the specific positioning of the methyl and nitro groups, which influence its chemical properties and potential applications. The presence of both groups allows for diverse reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(3-methyl-2-nitrophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-3-2-4-7(5-8(11)12)9(6)10(13)14/h2-4H,5H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWFLUXZQHVVHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549194 |
Source
|
Record name | (3-Methyl-2-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18710-86-6 |
Source
|
Record name | (3-Methyl-2-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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